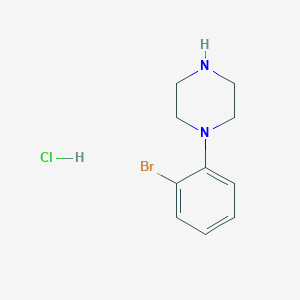

Piperazine, 1-(2-bromophenyl)-, monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

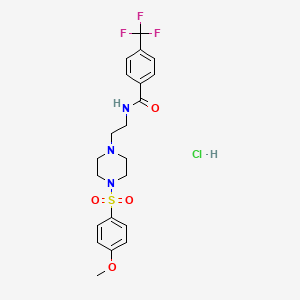

“Piperazine, 1-(2-bromophenyl)-, monohydrochloride” is a chemical compound with the empirical formula C10H13BrN2 . It has a molecular weight of 241.13 . This compound is often found in drugs or bioactive molecules .

Molecular Structure Analysis

The SMILES string for this compound is BrC1=CC=CC=C1N2CCNCC2 . This notation provides a way to describe the structure of chemical molecules using short ASCII strings.Scientific Research Applications

Medicinal Chemistry

The piperazine moiety is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

Kinase Inhibitors

Piperazine-containing drugs are often used as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By inhibiting these enzymes, piperazine-containing drugs can regulate cellular activities such as cell division, metabolism, and signal transduction .

Receptor Modulators

Piperazine derivatives can act as receptor modulators . They can bind to receptors in the body and either enhance or inhibit the receptors’ response to stimuli. This makes them useful in treating a variety of conditions, from neurological disorders to cardiovascular diseases .

Synthetic Methodologies

The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule, making it useful in synthetic methodologies . For example, it can be used in Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation .

Physicochemical Properties

The piperazine moiety is useful for its impact on the physicochemical properties of the final molecule . It can affect factors such as solubility, stability, and bioavailability, which are crucial in drug design .

Structural and Conformational Characteristics

Piperazine is useful for its structural and conformational characteristics . It can serve as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Safety and Hazards

Mechanism of Action

Target of Action

Piperazine derivatives are known to interact with various receptors and enzymes in the body, influencing a range of biological processes .

Mode of Action

Piperazine compounds generally exert their effects by interacting with their targets, leading to changes in cellular function

Biochemical Pathways

Piperazine derivatives can influence various biochemical pathways depending on their specific structure and target .

Pharmacokinetics

The piperazine moiety is known to impact the physicochemical properties of the final molecule, potentially influencing its pharmacokinetic profile .

Result of Action

The effects would depend on the compound’s specific interactions with its targets and the resulting changes in cellular function .

properties

IUPAC Name |

1-(2-bromophenyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXLVAQDGFZJLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739599.png)

![5-(hydroxymethyl)-N-(3-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2739607.png)

![N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2739608.png)

![2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid](/img/structure/B2739612.png)

![Methyl 5-[(4-fluorobenzoyl)amino]-2-furoate](/img/structure/B2739613.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2739616.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B2739618.png)